[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
CAS No.: 117783-53-6
Cat. No.: VC21355715
Molecular Formula: C11H7ClN2O
Molecular Weight: 333.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117783-53-6 |
|---|---|
| Molecular Formula | C11H7ClN2O |
| Molecular Weight | 333.19 g/mol |
| IUPAC Name | [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C9H12N5O7P/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)21-6(5)4-20-22(17,18)19/h1-2,5-6,8H,3-4H2,(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
| Standard InChI Key | ACTHOXYMGWPIPP-SHYZEUOFSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-] |
| SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-] |
| Canonical SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Chemical Classification
[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate belongs to the class of nucleoside monophosphates. Breaking down the systematic name reveals its key structural components:
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The (2S,3S,5R) designations indicate specific stereochemical configurations at carbons 2, 3, and 5 of the oxolane ring
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The 3-azido component refers to an azide (-N₃) group at position 3 of the sugar ring
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The 2,4-dioxopyrimidin-1-yl portion identifies a uracil nucleobase
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The oxolan-2-yl segment represents the sugar component (a modified ribose)
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The "methyl dihydrogen phosphate" indicates a phosphate group at the 5' position
This nomenclature reveals that the compound is structurally analogous to 3'-azido-3'-deoxyuridine-5'-monophosphate, representing the uracil equivalent of azidothymidine monophosphate (AZTMP), which is discussed in the research literature .
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₉H₁₂N₅O₈P | Structural analysis |
| Approximate Molecular Weight | ~349 g/mol | Calculated from molecular formula |
| Solubility | Water-soluble | Characteristic of nucleotide monophosphates |
| Physical State | Solid at room temperature | Typical for nucleotide derivatives |
| Polarity | High | Due to phosphate group and nucleobase |
For comparison, a structurally related compound, [(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate (CAS 42214-32-4), has the following documented properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₃O₇P |
| Molecular Weight | 321.22400 |
| Exact Mass | 321.07300 |
| PSA | 166.94000 |
Synthesis and Production Methods
Phosphorylation Strategies
Based on the available research, several approaches might be applicable to synthesize the target compound:
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Direct phosphorylation of the corresponding nucleoside (3'-azido-3'-deoxyuridine)
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Application of phosphoramidite chemistry
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Production of phosphate prodrugs using protecting groups
For structurally similar compounds such as AZT monophosphate, the research literature mentions:
"Direct reaction of nucleosides with bis(SATE)-phosphoramidite is the most commonly used approach to prepare (SATE)-monophosphate prodrugs."
Additionally, other synthetic pathways are documented:
"Mitsunobu coupling of (1a, b) with bis(POM)-phosphate 7 or by substitution of a 5-iodo nucleoside 3 with bis(POM)-phosphate silver salt 8."
The literature specifically mentions that AZT, among other nucleosides of biological interest, can be transformed into bis(POM)-monophosphate prodrugs . Similar methodologies might be applicable to the synthesis of [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate.
Biological Activity and Mechanism of Action
Proposed Mechanism of Action
Based on structural similarity to AZTMP, the target compound would likely function as a nucleoside reverse transcriptase inhibitor. The mechanism would probably involve:
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Incorporation into the growing DNA chain during reverse transcription
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Termination of DNA synthesis due to the absence of a 3' hydroxyl group
As described for AZT in the research literature:
"AZT is similar in structure to the nucleoside thymidine, but lacks the 3' hydroxyl group. Thus, polymerization is terminated after incorporation of AZT-5'-monophosphate (AZTMP) into the synthesized DNA chain."
The presence of the azido group at the 3' position is critical for this activity, as it prevents the addition of subsequent nucleotides, thereby halting DNA synthesis.
Enzymatic Interactions
Interactions with viral enzymes would likely be similar to those observed with AZTMP. The active site of reverse transcriptase contains a conserved Tyr-X-Asp-Asp motif located in the palm subdomain, which is crucial for catalyzing polymerization through a carboxylate-chelate two-metal-ion mechanism .
The research indicates that the active site most frequently contains the sequence Tyr-Met-Asp-Asp, though in foamy viruses and MLV, Tyr-Val-Asp-Asp is found . These enzymatic interactions determine the efficacy of nucleoside inhibitors like the target compound.
Structural Comparisons and SAR Analysis
Comparison with Related Compounds
The table below compares key structural features of [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate with related compounds:
The primary structural difference between the target compound and AZTMP is the absence of the 5-methyl group on the pyrimidine ring, which distinguishes uracil from thymine. This modification may influence binding interactions with target enzymes and potentially affect inhibitory activity.
Structure-Activity Relationship Insights
Based on research with similar compounds, several structural features likely contribute to the biological activity of [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate:
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The azido group at the 3' position is essential for chain termination activity
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The phosphate group at the 5' position facilitates incorporation into the growing DNA chain
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The stereochemistry (2S,3S,5R) ensures proper spatial orientation for interaction with target enzymes
Research on AZT indicates that even minor modifications can significantly impact activity:
"In FVs a Val to Met amino acid exchange showed only minor differences in RT activity in vitro but completely abolished virus infectivity."
This suggests that the absence of the 5-methyl group in the target compound (compared to AZTMP) might have important implications for its biological activity.
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